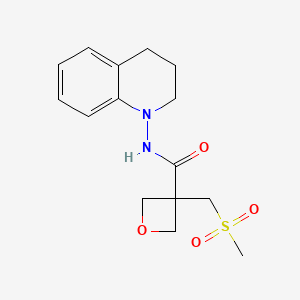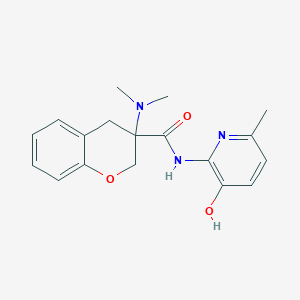
N-(3,4-dihydro-2H-quinolin-1-yl)-3-(methylsulfonylmethyl)oxetane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-2H-quinolin-1-yl)-3-(methylsulfonylmethyl)oxetane-3-carboxamide, commonly known as QM-1, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. QM-1 belongs to a class of compounds known as quinoline derivatives, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties.
Mechanism of Action
The exact mechanism of action of QM-1 is not fully understood. However, studies have suggested that QM-1 may exert its anti-cancer effects through a variety of mechanisms, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, the process by which tumors develop their own blood supply.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, QM-1 has been shown to exhibit a range of other biochemical and physiological effects. For example, QM-1 has been shown to exhibit anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. QM-1 has also been shown to exhibit anti-microbial properties, which may be useful in the treatment of infectious diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of QM-1 is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations to the use of QM-1 in lab experiments. For example, QM-1 has low solubility in water, which can make it difficult to administer in vivo. In addition, QM-1 has been shown to exhibit some toxicity in animal models, which may limit its use in clinical trials.
Future Directions
There are several future directions for research on QM-1. One area of interest is the development of new formulations of QM-1 that improve its solubility and bioavailability. Another area of interest is the identification of the exact molecular targets of QM-1, which could provide insights into its mechanism of action and potential therapeutic applications. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of QM-1 as a potential anti-cancer agent.
Synthesis Methods
The synthesis of QM-1 involves a multi-step process that starts with the reaction of 2-chloro-3-formyl quinoline with methylsulfonylmethane to form a key intermediate, 3-(methylsulfonylmethyl)-2-chloroquinoline. This intermediate is then reacted with ethyl glyoxylate and ammonium acetate to yield QM-1. The overall yield of this process is approximately 20%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
QM-1 has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that QM-1 exhibits potent cytotoxicity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer. QM-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, QM-1 has been shown to inhibit the growth and metastasis of tumors in animal models of cancer.
properties
IUPAC Name |
N-(3,4-dihydro-2H-quinolin-1-yl)-3-(methylsulfonylmethyl)oxetane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-22(19,20)11-15(9-21-10-15)14(18)16-17-8-4-6-12-5-2-3-7-13(12)17/h2-3,5,7H,4,6,8-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSABSRVRVWTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(COC1)C(=O)NN2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-quinolin-1-yl)-3-(methylsulfonylmethyl)oxetane-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide](/img/structure/B7438845.png)
![[4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B7438853.png)

![1-[2-(1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl)ethyl]-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7438872.png)
![N-[2-[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-hydroxyacetamide](/img/structure/B7438876.png)
![(1S,4R)-N,7,7-trimethyl-2-oxo-N-(1H-pyrrol-2-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7438882.png)
![(2-Methoxymorpholin-4-yl)-[3-[(4-methyl-1,3-thiazol-2-yl)methylamino]phenyl]methanone](/img/structure/B7438890.png)
![N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-2-methyl-1,2,3,5,6,7,8,8a-octahydroindolizine-6-carboxamide](/img/structure/B7438891.png)

![[3-(Cyclobutylmethylamino)pyridin-2-yl]-(4-methoxy-4-methylazepan-1-yl)methanone](/img/structure/B7438901.png)

![methyl N-methyl-N-[[7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]carbamate](/img/structure/B7438917.png)
![(1S,4R)-N'-(3-cyclobutylpyrazin-2-yl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B7438918.png)